Benalaxyl

Catalog No.
S520731
CAS No.
71626-11-4
M.F
C20H23NO3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benalaxyl

CAS Number

71626-11-4

Product Name

Benalaxyl

IUPAC Name

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3

InChI Key

CJPQIRJHIZUAQP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

benalaxyl, benalaxyl, (D)-isomer, benalaxyl, (L)-isomer, methyl N-phenylacetyl-N-2,6-xylylalaninate

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2

The exact mass of the compound Benalaxyl is 325.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Benalaxyl is a highly lipophilic, systemic phenylamide (acylalanine) fungicide primarily utilized in the agrochemical sector for the control of Oomycete pathogens such as Plasmopara viticola and Phytophthora species [1]. Functioning as a specific inhibitor of ribosomal RNA synthesis (RNA polymerase I), it provides protective, curative, and eradicant action [1]. From a procurement and formulation standpoint, Benalaxyl is distinguished from other class members by its pronounced lipophilicity, low aqueous solubility, and high soil adsorption coefficient[2]. These physicochemical properties make it a critical active ingredient for manufacturing rain-resistant agricultural formulations and low-leaching soil treatments, as well as an essential racemic reference standard for environmental and residue analysis laboratories.

Substituting Benalaxyl with its closest structural analog, Metalaxyl, fundamentally alters the environmental and physical performance of the final formulation. Metalaxyl is highly water-soluble and exhibits a very low soil adsorption coefficient, making it highly susceptible to leaching into groundwater—a critical failure point in strictly regulated agricultural zones [1]. Conversely, Benalaxyl is strongly retained in the topsoil, providing localized root protection without the associated leaching risks [1]. Furthermore, while the resolved (R)-enantiomer (Benalaxyl-M) offers higher target-site efficacy, substituting racemic Benalaxyl with Benalaxyl-M is inappropriate for analytical laboratories that require the exact 1:1 stereoisomeric baseline to monitor legacy environmental degradation, or for cost-sensitive bulk formulations where the racemate's legacy registration is already established [2].

Soil Adsorption and Groundwater Leaching Potential

The environmental mobility of a fungicide dictates its regulatory viability and application environment. According to standard pesticide property databases, Benalaxyl demonstrates a soil adsorption coefficient (Koc) of approximately 1000 mL/g, whereas the common substitute Metalaxyl has a Koc of only 50 mL/g [1]. This 20-fold increase in soil binding affinity means Benalaxyl is classified as having 'Low' movement potential, directly preventing the severe groundwater leaching issues associated with Metalaxyl [1].

Evidence DimensionSoil Adsorption Coefficient (Koc)
Target Compound Data1000 mL/g (Low mobility)
Comparator Or BaselineMetalaxyl (50 mL/g, Very High mobility)
Quantified Difference20-fold higher soil adsorption affinity.
ConditionsStandardized soil organic carbon partitioning assays.

Formulators targeting high-rainfall regions or strict regulatory markets must procure Benalaxyl to ensure compliance with groundwater protection standards.

Aqueous Solubility and Formulation Rainfastness

Solubility directly dictates formulation strategy and field persistence. Benalaxyl exhibits an aqueous solubility of 37 mg/L at 20°C, compared to the highly hydrophilic Metalaxyl, which dissolves at 8400 mg/L[1]. This ~227-fold reduction in water solubility fundamentally changes the compound's processability, necessitating solid dispersions (such as wettable powders or water-dispersible granules) rather than simple aqueous solutions[2]. Crucially, this low solubility translates to increased rainfastness on plant foliage, preventing the active ingredient from being washed away during heavy precipitation events [2].

Evidence DimensionWater Solubility at 20°C
Target Compound Data37 mg/L
Comparator Or BaselineMetalaxyl (8400 mg/L)
Quantified Difference~227-fold lower aqueous solubility.
ConditionsNeutral pH water at 20°C.

Procurement teams must select Benalaxyl when developing rain-resistant foliar sprays or when aqueous solution formulations are physically incompatible with the product design.

Stereochemical Baseline for Analytical Reference

Benalaxyl is synthesized and utilized as a racemic mixture of its (R) and (S) enantiomers, distinguishing it from the enantiopure Benalaxyl-M (Kiralaxyl) [1]. While the (R)-enantiomer drives the fungicidal activity, procuring the racemic Benalaxyl is an absolute requirement for analytical and environmental monitoring laboratories [1]. Because soil microbiota can degrade enantiomers at different rates, accurate quantification of legacy agricultural residues requires the exact racemic baseline to calibrate chiral chromatography methods and track stereoselective degradation kinetics [2].

Evidence DimensionStereoisomeric Composition
Target Compound Data1:1 (R)/(S) Racemic Mixture
Comparator Or BaselineBenalaxyl-M (>98% pure (R)-enantiomer)
Quantified DifferenceProvides the complete stereochemical profile rather than a single isolated enantiomer.
ConditionsChiral analytical chromatography and environmental residue monitoring.

Analytical buyers must procure the racemate to establish valid calibration curves for environmental testing, as the pure enantiomer cannot serve as a baseline for legacy racemic applications.

Low-Leaching Soil Fungicide Formulations

Driven by its high soil adsorption coefficient (Koc ~1000) and low water solubility, Benalaxyl is a highly suitable active ingredient for soil-applied formulations in regions vulnerable to groundwater contamination. Unlike metalaxyl, it remains localized in the root zone, providing prolonged protection against soil-borne Oomycetes without violating environmental leaching thresholds [1].

Rainfast Foliar Agricultural Sprays

Because of its 37 mg/L aqueous solubility, Benalaxyl is highly suited for wettable powders (WP) and water-dispersible granules (WG) intended for foliar application. Its lipophilic nature ensures rapid cuticular penetration and increased rainfastness against Plasmopara viticola in vineyards, outperforming highly soluble analogs during heavy rainfall [2].

Analytical Reference Standards for Chiral Degradation Studies

As a stable racemic mixture, Benalaxyl is a mandatory procurement item for environmental testing laboratories. It is used as a primary reference standard to calibrate chiral HPLC/GC systems, enabling researchers to monitor the stereoselective degradation of legacy phenylamide residues in soil and water matrices[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

325.16779360 Da

Monoisotopic Mass

325.16779360 Da

Heavy Atom Count

24

LogP

3.4 (LogP)

Appearance

Solid powder

Melting Point

79.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18TH6NY90J

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.00e-05 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

71626-11-4

Wikipedia

(+)-benalaxyl
Benalaxyl

Use Classification

Fungicides

Dates

Last modified: 08-15-2023
1: Wang X, Wang D, Zhou Z, Zhu W. Subacute oral toxicity assessment of benalaxyl in mice based on metabolomics methods. Chemosphere. 2018 Jan;191:373-380. doi: 10.1016/j.chemosphere.2017.10.085. Epub 2017 Oct 15. PubMed PMID: 29054078.
2: Jing X, Yao G, Liu D, Liang Y, Luo M, Zhou Z, Wang P. Effects of wastewater irrigation and sewage sludge application on soil residues of chiral fungicide benalaxyl. Environ Pollut. 2017 May;224:1-6. doi: 10.1016/j.envpol.2017.03.004. Epub 2017 Mar 10. PubMed PMID: 28288350.
3: Wang X, Zhu W, Qiu J, Wang D, Zhou Z. Enantioselective metabolism and enantiomerization of benalaxyl in mice. Chemosphere. 2017 Feb;169:308-315. doi: 10.1016/j.chemosphere.2016.11.091. Epub 2016 Nov 22. PubMed PMID: 27886532.
4: Lu Y, Shao Y, Dai S, Diao J, Chen X. Stereoselective Behavior of the Fungicide Benalaxyl During Grape Growth and the Wine-Making Process. Chirality. 2016 May;28(5):394-8. doi: 10.1002/chir.22589. Epub 2016 Mar 2. PubMed PMID: 26934695.
5: Wang X, Wang D, Wang Y, Zhang P, Zhou Z, Zhu W. A combined non-targeted and targeted metabolomics approach to study the stereoselective metabolism of benalaxyl enantiomers in mouse hepatic microsomes. Environ Pollut. 2016 May;212:358-365. doi: 10.1016/j.envpol.2016.01.081. Epub 2016 Feb 10. PubMed PMID: 26874317.
6: Liu M, Liu D, Xu Y, Jing X, Zhou Z, Wang P. Fate and stereoselective behavior of benalaxyl in a water-sediment microcosm. J Agric Food Chem. 2015 Jun 3;63(21):5205-11. doi: 10.1021/acs.jafc.5b01448. Epub 2015 May 26. PubMed PMID: 26009811.
7: Qin F, Gao YX, Guo BY, Xu P, Li JZ, Wang HL. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils. J Environ Sci Health B. 2014;49(10):738-46. doi: 10.1080/03601234.2014.929482. PubMed PMID: 25065825.
8: Wang Y, Guo B, Gao Y, Xu P, Zhang Y, Li J, Wang H. Stereoselective degradation and toxic effects of benalaxyl on blood and liver of the Chinese lizard Eremias argus. Pestic Biochem Physiol. 2014 Jan;108:34-41. doi: 10.1016/j.pestbp.2013.11.004. Epub 2013 Dec 4. PubMed PMID: 24485313.
9: Gao Y, Chen J, Wang H, Liu C, Lv X, Li J, Guo B. Enantiomerization and enantioselective bioaccumulation of benalaxyl in Tenebrio molitor larvae from wheat bran. J Agric Food Chem. 2013 Sep 25;61(38):9045-51. doi: 10.1021/jf4020125. Epub 2013 Sep 13. PubMed PMID: 24000806.
10: Nallani GC, ElNaggar SF, Shen L, Chandrasekaran A. In vitro metabolism of [(14)C]-benalaxyl in hepatocytes of rats, dogs and humans. Regul Toxicol Pharmacol. 2017 Mar;84:26-34. doi: 10.1016/j.yrtph.2016.12.006. Epub 2016 Dec 18. PubMed PMID: 27993653.
11: Gu X, Yao T. The integration of in vivo and in vitro metabolism assays to investigate the stereoselective behaviors of benalaxyl in rainbow trout (Oncorhynchus mykiss). J Environ Sci Health B. 2013;48(8):693-9. doi: 10.1080/03601234.2013.778631. Erratum in: J Environ Sci Health B. 2013;48(12):1121. PubMed PMID: 23638897.
12: Kundu C, Goon A, Bhattacharyya A. Persistence behaviour of fungicide mixture (benalaxyl-M 4% + mancozeb 65%) WP in grapes. Bull Environ Contam Toxicol. 2012 Dec;89(6):1253-7. doi: 10.1007/s00128-012-0847-9. Epub 2012 Oct 2. PubMed PMID: 23052585.
13: Huang L, Lu D, Diao J, Zhou Z. Enantioselective toxic effects and biodegradation of benalaxyl in Scenedesmus obliquus. Chemosphere. 2012 Mar;87(1):7-11. doi: 10.1016/j.chemosphere.2011.11.029. Epub 2011 Dec 9. PubMed PMID: 22169712.
14: Pérez-Fernández V, García MÁ, Marina ML. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities. J Chromatogr A. 2011 Jul 29;1218(30):4877-85. doi: 10.1016/j.chroma.2010.12.116. Epub 2011 Jan 5. PubMed PMID: 21272886.
15: Zhang P, Zhu W, Dang Z, Shen Z, Xu X, Huang L, Zhou Z. Stereoselective metabolism of benalaxyl in liver microsomes from rat and rabbit. Chirality. 2011 Feb;23(2):93-8. doi: 10.1002/chir.20879. PubMed PMID: 20544700.
16: Xu P, Liu D, Diao J, Lu D, Zhou Z. Enantioselective acute toxicity and bioaccumulation of benalaxyl in earthworm (Eisenia fedtia). J Agric Food Chem. 2009 Sep 23;57(18):8545-9. doi: 10.1021/jf902420a. PubMed PMID: 19694444.
17: Gu X, Wang P, Liu D, Lv C, Lu Y, Zhou Z. Stereoselective degradation of benalaxyl in tomato, tobacco, sugar beet, capsicum, and soil. Chirality. 2008 Feb;20(2):125-9. PubMed PMID: 18092301.
18: Wang X, Jia G, Qiu J, Diao J, Zhu W, Lv C, Zhou Z. Stereoselective degradation of fungicide benalaxyl in soils and cucumber plants. Chirality. 2007 May 5;19(4):300-6. PubMed PMID: 17345561.
19: Qiu J, Wang Q, Zhu W, Jia G, Wang X, Zhou Z. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits. Chirality. 2007 Jan;19(1):51-5. PubMed PMID: 17089341.
20: Patakioutas GI, Karras G, Hela D, Albanis TA. Pirimiphos-methyl and benalaxyl losses in surface runoff from plots cultivated with potatoes. Pest Manag Sci. 2002 Dec;58(12):1194-204. PubMed PMID: 12476992.

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